Furan, 2-[(methylsulfonyl)methyl]-5-nitro-
Description
Historical Context of Nitrofuran Compounds in Chemical Sciences
The journey of nitrofuran compounds in the chemical sciences began with the synthesis of the first furan (B31954) derivative, 2-furoic acid, by Carl Wilhelm Scheele in 1780. nih.gov However, it was the introduction of the nitrofuran class of synthetic molecules in the 1940s and 1950s that marked a significant milestone. chemeo.com These compounds, characterized by a furan ring bearing a nitro group, quickly gained prominence as potent antibacterial agents. nist.govnih.gov
Historically, nitrofurans such as nitrofurantoin (B1679001) and furazolidone (B1674277) were developed and have been used to treat a variety of bacterial infections. chemeo.comresearchgate.net The core of their activity is linked to the 5-nitro group, which can be enzymatically reduced within bacterial cells to form reactive intermediates that damage cellular components, including DNA. nist.gov This mechanism of action made them valuable therapeutic agents. Over the decades, extensive medicinal chemistry efforts have focused on synthesizing and modifying nitrofuran analogs to enhance their potency and broaden their spectrum of activity, leading to a resurgence of interest in this "old" drug class to combat antibiotic resistance. chemeo.com
Significance of Furan and Sulfonyl-Containing Heterocycles in Modern Chemistry
The furan ring is a fundamental five-membered aromatic heterocycle containing an oxygen atom. google.com Its unique electronic properties and reactivity make it a versatile building block in organic synthesis. google.com Furan and its derivatives are integral to numerous applications, from pharmaceuticals and agrochemicals to materials science. google.comnih.gov The furan nucleus is a component of many approved drugs and is used to optimize the potency, selectivity, and pharmacokinetic properties of therapeutic agents. nih.govchemeo.com
Similarly, sulfur-containing functional groups, particularly the sulfonyl (or sulfone) group (R-S(=O)₂-R'), are privileged motifs in drug design and discovery. nih.gov The sulfone group is a key component in a wide array of approved drugs, valued for its chemical stability and its ability to act as a hydrogen bond acceptor. nih.govbldpharm.com The combination of a heterocyclic ring with a sulfonyl group is a common strategy in medicinal chemistry to develop compounds with a range of biological activities, including antibacterial, antiviral, and anticancer properties. mdpi.commdpi.com Research has explored the synthesis of sulfonyl-containing heterocycles as a means to create novel therapeutic agents with potentially improved efficacy and safety profiles. bldpharm.commdpi.com
Fundamental Structural Features and Research Relevance of Furan, 2-[(methylsulfonyl)methyl]-5-nitro-
Furan, 2-[(methylsulfonyl)methyl]-5-nitro- is a specific derivative within the broader nitrofuran class. Its structure is defined by a central furan ring substituted at the C5 position with a nitro group (NO₂) and at the C2 position with a methylsulfonylmethyl group (-CH₂SO₂CH₃).
Interactive Data Table: Properties of Furan, 2-[(methylsulfonyl)methyl]-5-nitro-
| Property | Value | Source |
| CAS Number | 39272-73-6 | bldpharm.com |
| Molecular Formula | C₆H₇NO₅S | bldpharm.com |
| Molecular Weight | 205.19 g/mol | bldpharm.com |
The research relevance of this compound and its analogs lies primarily in the field of antibacterial agent discovery. The 5-nitrofuran core is a well-established pharmacophore known for its antimicrobial properties. nih.gov The introduction of a methylsulfonylmethyl group at the C2 position represents a specific structural modification aimed at exploring its impact on biological activity.
A key study from 1975 investigated the synthesis and antibacterial properties of methylsulfinyl and methylsulfonyl analogs of some nitrofurans. nih.gov The research found that sulfone derivatives, such as the class to which Furan, 2-[(methylsulfonyl)methyl]-5-nitro- belongs, were significantly less active as antibacterial agents compared to their parent 5-nitro compounds. nih.gov The study suggested this reduced activity might be due to their reduction potentials being too negative to effectively interfere with the reductive enzyme systems within bacteria, a critical step for the activation of nitrofuran drugs. nih.gov
Despite this lower direct antibacterial activity, the synthesis of such derivatives is part of a broader effort in medicinal chemistry to understand structure-activity relationships. nih.govrsc.org By systematically modifying the substituent at the C2 position of the 5-nitrofuran ring, researchers can probe the electronic and steric requirements for optimal biological activity. This line of inquiry continues as scientists work to develop novel nitrofuran-based agents to address challenges like multidrug-resistant infections. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
39272-73-6 |
|---|---|
Molecular Formula |
C6H7NO5S |
Molecular Weight |
205.19 g/mol |
IUPAC Name |
2-(methylsulfonylmethyl)-5-nitrofuran |
InChI |
InChI=1S/C6H7NO5S/c1-13(10,11)4-5-2-3-6(12-5)7(8)9/h2-3H,4H2,1H3 |
InChI Key |
ONXLQCUJQCOECR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Techniques for Furan, 2 Methylsulfonyl Methyl 5 Nitro and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical data on the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of nitrofuran analogues, ¹H NMR is used to confirm the substitution pattern of the furan (B31954) ring and the structure of its side chains.
For instance, in the analogue 5-(4-Nitrophenyl)furan-2-carboxylic acid, the protons on the furan ring appear as distinct doublets, a characteristic feature of 2,5-disubstituted furans. mdpi.com The chemical shifts (δ) for these furan protons are typically found in the aromatic region, influenced by the electron-withdrawing nature of the nitro group. The protons on the phenyl ring also provide specific signals that confirm its structure and attachment to the furan core. mdpi.com
In studies of related compounds like (E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol, the chemical shifts of the furan protons are clearly identified, alongside signals for the methylene (B1212753) bridge (CH₂) and the phenolic protons, allowing for a complete structural assignment. nih.gov For the target compound, "Furan, 2-[(methylsulfonyl)methyl]-5-nitro-," one would expect to observe characteristic signals for the two furan ring protons, a singlet for the methylene protons adjacent to the sulfonyl group, and a singlet for the methyl protons of the sulfonyl group. The precise chemical shifts would confirm the proposed structure.
Table 1: Representative ¹H NMR Data for Nitrofuran Analogues
| Compound | Solvent | Furan H-3 (ppm) | Furan H-4 (ppm) | Other Key Signals (ppm) |
|---|---|---|---|---|
| 5-(4-Nitrophenyl)furan-2-carboxylic Acid mdpi.com | DMSO-d₆ | 7.44 (d) | 7.37 (d) | 8.31 (d, 2H, Phenyl), 8.04 (d, 2H, Phenyl), 13.35 (s, 1H, COOH) |
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate mdpi.com | CDCl₃ | 7.28 (d) | 6.95 (d) | 8.28 (d, 2H, Phenyl), 7.93 (d, 2H, Phenyl), 3.94 (s, 3H, OCH₃) |
Note: (s) = singlet, (d) = doublet.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment.
For nitrofuran analogues, ¹³C NMR is crucial for verifying the integrity of the furan ring and identifying the carbons bearing substituents. In the analysis of 5-(4-Nitrophenyl)furan-2-carboxylic acid, distinct signals are observed for all 11 unique carbon atoms. mdpi.com The carbons of the furan ring (C2, C3, C4, C5) have characteristic chemical shifts, with the carbon atoms attached to the oxygen (C2 and C5) appearing further downfield. The presence of the nitro group significantly influences the chemical shifts of the attached phenyl ring carbons. mdpi.com
Similarly, studies on Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate show distinct signals for the furan ring, the ester group, and the fluoronitrophenyl substituent, confirming the molecular structure. mdpi.comunimi.it For "Furan, 2-[(methylsulfonyl)methyl]-5-nitro-," ¹³C NMR would be expected to show six distinct signals: four for the furan ring carbons, one for the methylene carbon, and one for the methyl carbon of the methylsulfonyl group.
Table 2: Representative ¹³C NMR Data for Nitrofuran Analogues
| Compound | Solvent | Furan C2 (ppm) | Furan C3 (ppm) | Furan C4 (ppm) | Furan C5 (ppm) | Other Key Signals (ppm) |
|---|---|---|---|---|---|---|
| 5-(4-Nitrophenyl)furan-2-carboxylic Acid mdpi.com | CDCl₃ | 146.21 | 120.29 | 112.08 | 154.21 | 159.52 (COOH), 147.34 (C-NO₂), 135.26 (C-Ph), 125.67, 124.93 (Phenyl CH) |
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate unimi.it | Not Specified | 145.44 | 120.12 | 110.36 | 154.94 | 159.06 (COO), 52.42 (OCH₃), Phenyl carbons (147.70, 135.23, 125.46, 124.57) |
Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful technique used to trace reaction pathways, elucidate metabolic transformations, and probe molecular dynamics. chemeo.com While Deuterium NMR (²H NMR) is a direct method of observation, more commonly, the effects of deuterium substitution are observed in ¹H and ¹³C NMR spectra.
In a study on the synthesis of furan-2-carbaldehyde-d (furfural-d), deuterium was introduced at the aldehyde position. mdpi.com The success of the labeling was confirmed by the disappearance of the aldehyde proton signal in the ¹H NMR spectrum and a corresponding mass shift in mass spectrometry. Such labeling studies are invaluable for understanding reaction mechanisms. For instance, if one were studying a reaction involving the methylene group of "Furan, 2-[(methylsulfonyl)methyl]-5-nitro-," synthesizing a deuterated version at this position could clarify whether a C-H bond is broken during the reaction. The synthesis of specifically labeled compounds provides unambiguous evidence for mechanistic proposals. mdpi.com
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining molecular weight and elemental composition and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass.
For the analogue 5-(4-Nitrophenyl)furan-2-carboxylic acid, HRMS analysis showed an observed mass of 232.0248 [M+H]⁺, which corresponds to the calculated exact mass of 232.0246 for the elemental formula C₁₁H₇NO₅. mdpi.com This close match provides unequivocal confirmation of the compound's chemical formula. Similarly, for Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, HRMS was used to confirm its identity. mdpi.com For the target compound, "Furan, 2-[(methylsulfonyl)methyl]-5-nitro-," HRMS would be the definitive technique to confirm its elemental composition (C₆H₇NO₅S).
Table 3: Exact Mass Determination of Nitrofuran Analogues via HRMS
| Compound | Elemental Formula | Calculated Exact Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|---|
| Furan, 2-[(methylsulfonyl)methyl]-5-nitro- | C₆H₇NO₅S | 222.0016 | Not Available | |
| 5-(4-Nitrophenyl)furan-2-carboxylic Acid | C₁₁H₇NO₅ | 232.0246 | 232.0248 | mdpi.com |
Note: "Confirmed" indicates that HRMS was used to verify the structure, though the exact numerical data was not specified in the abstract.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a hybrid technique that combines the powerful separation capabilities of gas chromatography with the sensitive and selective detection of tandem mass spectrometry. It is an ideal method for confirming the identity and assessing the purity of volatile and semi-volatile compounds.
The sample is first vaporized and separated based on its boiling point and interaction with a capillary column in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for definitive identification by comparison to spectral libraries. researchgate.net
Research on the analysis of furan and its derivatives in food matrices has demonstrated that GC-MS/MS can effectively separate and identify various furan compounds, including isomers like 2-methylfuran (B129897) and 3-methylfuran, within a short analysis time. researchgate.netmdpi.com The use of a multiple reaction monitoring (MRM) mode enhances sensitivity and selectivity, making it suitable for trace analysis and purity assessment. mdpi.com For "Furan, 2-[(methylsulfonyl)methyl]-5-nitro-," a validated GC-MS/MS method would provide a specific retention time and a unique mass spectrum, which together would serve as a robust confirmation of its identity and purity.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
While specific spectra for "Furan, 2-[(methylsulfonyl)methyl]-5-nitro-" are not widely published, data from analogous nitrofuran structures, such as nitrofurantoin (B1679001) and its derivatives, allow for the prediction of key spectral features. nih.gov The analysis of these related compounds by IR spectroscopy has been noted as a crucial identification method. nih.gov
Key Vibrational Frequencies: The IR spectrum is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The sulfonyl group would exhibit characteristic strong stretching bands for the S=O bond, usually located in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ ranges. Vibrations associated with the furan ring (C-O-C and C=C stretching) and the C-H bonds of the methyl and methylene groups would also be present.
A representative table of expected IR absorption frequencies for the key functional groups in "Furan, 2-[(methylsulfonyl)methyl]-5-nitro-" is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 |
| Furan Ring | C-O-C Stretch | 1250 - 1020 |
| Furan Ring | C=C Stretch | ~1500 |
| Methylene (-CH₂-) | C-H Stretch | 2925 - 2850 |
| Methyl (-CH₃) | C-H Stretch | 2960 & 2870 |
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
Studies on related nitrofuran compounds, such as nitrofurantoin and furazolidone (B1674277), have demonstrated the utility of XRD in elucidating their structural properties. semanticscholar.orgnih.gov For instance, the crystal structures of two monohydrated polymorphs of nitrofurantoin were determined, revealing that the nitrofurantoin molecule maintains a planar conformation in both forms, though their molecular packing arrangements are distinctly different. semanticscholar.org One polymorph exhibits a layer structure, while the other has a herring-bone motif, with hydrogen bonds stabilizing both crystal structures. semanticscholar.org Similarly, the crystal structure of furazolidone shows a planar conformation which facilitates a layered and columnar packing arrangement. nih.gov For other furan derivatives, analysis of the crystal structure has revealed the prevalence of stacking interactions. mdpi.comunimi.it
For "Furan, 2-[(methylsulfonyl)methyl]-5-nitro-," an XRD analysis would be expected to yield a detailed structural model. A summary of the type of crystallographic data that would be obtained is presented in the table below, based on data from an analogous compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate. mdpi.comunimi.it
| Parameter | Example Data (from a related furan derivative mdpi.comunimi.it) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value would be determined |
| b (Å) | Value would be determined |
| c (Å) | Value would be determined |
| α (°) | 90 |
| β (°) | Value would be determined |
| γ (°) | 90 |
| Volume (ų) | Value would be determined |
| Z (molecules/unit cell) | 4 |
This data allows for the precise calculation of molecular geometry and reveals that the furan and phenyl groups in the analogue are nearly coplanar, a feature that influences crystal packing through π-π stacking interactions. mdpi.comunimi.it
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula, serving as a crucial check for purity and formula accuracy.
The molecular formula for "Furan, 2-[(methylsulfonyl)methyl]-5-nitro-" is C₆H₇NO₅S. chemspider.com The molecular weight is 205.18 g/mol . chemspider.com Based on this formula, the theoretical elemental composition can be calculated. This validation step is essential in the characterization of newly synthesized batches of the compound. The synthesis and identification of related nitrofuran impurities have been confirmed using this method. nih.gov
The table below shows the theoretical elemental composition for "Furan, 2-[(methylsulfonyl)methyl]-5-nitro-."
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 35.13% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.44% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.83% |
| Oxygen | O | 15.999 | 5 | 79.995 | 39.00% |
| Sulfur | S | 32.06 | 1 | 32.06 | 15.62% |
| Total | 205.184 | 100.00% |
Chromatographic Separation and Purity Assessment Methods (e.g., HPLC, GC)
Chromatographic techniques are indispensable for separating components in a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like nitrofurans.
Numerous HPLC methods have been developed for the detection and quantification of nitrofuran antibiotics and their metabolites in various matrices. nih.govresearchgate.netusda.gov These methods typically employ reversed-phase columns with mobile phases consisting of acetonitrile (B52724) and an aqueous buffer. researchgate.net For instance, a reversed-phase HPLC method was developed for the analysis of nitrofurantoin and a related impurity. nih.gov Another sensitive HPLC method with fluorescence detection (HPLC-FLD) has been reported for the simultaneous determination of metabolites of four nitrofuran drugs. nih.gov This method involves derivatization to enhance fluorescence intensity, allowing for detection at very low concentrations. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique used for the confirmation of nitrofuran metabolites, providing high selectivity and sensitivity. usda.gov
A typical HPLC method for a nitrofuran analogue might involve the parameters listed in the table below.
| Parameter | Example Condition (based on nitrofuran analysis nih.govresearchgate.netnih.gov) |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Acetate (B1210297) Buffer (pH 6.0) (e.g., 1:9 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL - 200 µL researchgate.net |
| Temperature | Ambient or 40 °C nih.gov |
| Detection | UV-Vis (e.g., 365 nm) or Fluorescence (FLD) nih.gov / Mass Spectrometry (MS) usda.gov |
| Retention Time (RT) | Compound-specific, determined under analytical conditions |
While Gas Chromatography (GC) can also be used, it often requires derivatization of polar functional groups to increase volatility and thermal stability, making HPLC the more direct and commonly applied method for compounds of this class.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Methodological Frameworks for SAR/QSAR of Nitrofuran and Sulfone Derivatives
Classical Hansch Analysis and Free-Energy Relationships (e.g., Hammett Constants)
Hansch analysis, a foundational QSAR method, correlates the biological activity of a series of compounds with their physicochemical properties using mathematical equations. slideshare.net The classic Hansch equation generally considers hydrophobic, electronic, and steric parameters, denoted as π, σ, and Es, respectively. slideshare.netsilae.it
Log(1/C) = k₁π + k₂σ + k₃Es + k₄
In this relationship, 'C' represents the concentration required for a specific biological effect, while π (pi) quantifies hydrophobicity, σ (sigma) represents the Hammett constant for electronic effects, and Es describes steric factors. silae.it
For nitrofuran derivatives, QSAR studies have frequently identified electronic parameters as critical determinants of activity. acs.org Several analyses have derived equations showing a negative correlation between the biological activity (expressed as IC50 values) and electronic terms. acs.orgresearchgate.net These terms are often expressed by the Hammett substituent constant (σ) or the cyclic voltametric reduction potential (E). acs.orgresearchgate.net A negative coefficient for these terms indicates that electron-withdrawing substituents, which make the reduction of the nitro group more favorable, enhance the compound's potency. silae.it In some QSAR models for antibacterial nitrofuran derivatives, the contribution of the hydrophobic factor (log P) was found to be negligible. acs.orgresearchgate.net
The Hammett equation (log(K/K₀) = ρσ) specifically relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. A positive ρ value signifies that the reaction is aided by electron-withdrawing groups, which is consistent with the reductive activation mechanism of nitrofurans. silae.it
Computational Approaches for Molecular Descriptors (e.g., Molecular Descriptors Family)
Modern QSAR studies utilize a vast array of molecular descriptors calculated from the compound's structure. These descriptors provide a "fingerprint" of the molecule by quantifying its constitutional, topological, geometric, and electronic properties. nih.gov The process involves generating these descriptors for a set of molecules with known biological activity and then using statistical methods, such as multiple linear regression (MLR), to build a predictive model. nih.govnih.gov
Studies on nitrofuran derivatives have employed various families of molecular descriptors to model their antitubercular activity. aimspress.comresearchgate.net These descriptor classes, often calculated using software like Dragon or RDKit, provide insights into the structural requirements for activity. nih.govresearchgate.net
| Descriptor Family | Description | Relevance to Nitrofuran/Sulfone Activity |
|---|---|---|
| Constitutional | Describes the basic molecular composition (e.g., number of atoms, bonds, sulfur atoms). aimspress.com | Studies suggest minimizing the number of sulfur atoms can improve activity. aimspress.comresearchgate.net |
| Topological | Characterizes molecular branching and connectivity (e.g., Wiener index, Kier-Hall electrotopological states). arxiv.org | The Kier-Hall electrotopological state (Ss) for sulfur and the topological distance between oxygen and sulfur atoms (T(O...S)) have been shown to influence activity. aimspress.comresearchgate.net |
| Functional | Counts specific functional groups within the molecule. aimspress.com | The presence of the furan (B31954) ring substituted with a nitro group is considered essential. aimspress.comresearchgate.net |
| 2D Autocorrelation | Encodes the distribution of properties (e.g., atomic mass, polarizability) across the topological structure. researchgate.net | Descriptors like GATS4p have shown a positive influence on antitubercular activity. researchgate.net |
| Quantum Chemical | Derived from quantum mechanical calculations (e.g., energy of molecular orbitals, charge distribution). nih.gov | The charge on the carbon atom attached to the nitro group (qc2) has been linked to genotoxicity mechanisms. nih.gov |
3D-QSAR Techniques
Three-dimensional QSAR (3D-QSAR) methods correlate biological activity with the 3D properties of molecules, specifically the steric and electrostatic fields they generate. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful tools for visualizing these fields and understanding how they interact with a biological target. nih.govnih.gov
These methods have been successfully applied to both nitrofuran and sulfone derivatives to guide drug design. nih.govnih.gov CoMFA calculates steric and electrostatic interaction energies around a set of aligned molecules, while CoMSIA provides a more nuanced view by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com The results are often displayed as contour maps, where colored regions indicate areas where a particular property is favorable or unfavorable for activity. nih.gov
| Compound Class | Biological Activity | 3D-QSAR Models Used | Key Findings | Reference |
|---|---|---|---|---|
| Nitrofuranylamides | Anti-tuberculosis | CoMFA, CoMSIA | Developed predictive models correlating MIC values with molecular structures. nih.gov | nih.gov |
| Nitrofuran Derivatives | Genotoxicity | CoMFA | Demonstrated the importance of electronic and steric features through contour maps. nih.gov | nih.gov |
| Sulfone Derivatives (containing 1,3,4-oxadiazole) | Antibacterial | CoMFA, CoMSIA | Effectively predicted the correlation between inhibitory activity and steric-electrostatic properties. nih.gov | nih.gov |
| Quinazolinone Derivatives | Antitumour | CoMFA | Constructed a predictive model to guide future structural modifications for improved activity. rsc.org | rsc.org |
Identification of Key Structural Determinants of Biological Activity
Impact of the Nitro Group at Position 5 on Efficacy
The presence of a nitro group at the 5-position of the furan ring is a cornerstone of the biological activity of this class of compounds. aimspress.comresearchgate.net Nitroaromatic compounds like nitrofurans are generally considered prodrugs; their antimicrobial and cytotoxic effects are contingent upon the enzymatic reduction of the nitro group within the target cell. acs.orgmdpi.com
In bacteria such as E. coli, this bioactivation is carried out by nitroreductase enzymes (e.g., NfsA and NfsB). nih.gov These enzymes catalyze the reduction of the 5-nitro group, a process that generates highly reactive and toxic intermediates, such as nitroso and hydroxylamino species, and radical anions. acs.orgmdpi.com These reactive species are non-specific in their action, causing widespread damage to cellular macromolecules, including DNA and proteins, ultimately leading to cell death. acs.orgnih.gov
The critical nature of this reductive step is supported by QSAR studies, which consistently show that although reduction is a necessary step, it may not be the sole rate-determining one. acs.orgresearchgate.net The correlation between higher activity and lower reduction potential underscores that the ease with which the nitro group can accept electrons directly enhances the compound's efficacy. acs.orgresearchgate.net
Contribution of the Methylsulfonylmethyl Substituent to Activity Profiles
The substituent at the 2-position of the furan ring significantly modulates the activity profile. While direct SAR studies on the 2-[(methylsulfonyl)methyl] group are specific, broader QSAR analyses of related sulfone and nitrofuran derivatives provide valuable insights. The sulfone moiety (-SO₂-) is a key feature in many biologically active compounds. nih.gov 3D-QSAR studies on antibacterial sulfone derivatives have highlighted the importance of their steric and electrostatic properties for activity. nih.govnih.gov
2D-QSAR analyses of antitubercular nitrofuran derivatives have revealed a complex role for sulfur-containing substituents. aimspress.comresearchgate.net While some models suggest that minimizing the total number of sulfur atoms can be beneficial for activity, other, more specific descriptors indicate the importance of the sulfone group's local environment. researchgate.net For instance, the topological descriptor T(O...S), which relates to the distance between sulfur and oxygen atoms, has been identified as significant, with a shorter distance being favorable for activity. researchgate.net This suggests that the precise geometry and electronic distribution of the methylsulfonylmethyl group, with its two oxygen atoms in close proximity to the sulfur, are critical for optimal interaction with the biological target. This interaction is likely governed by the group's size, shape, and its capacity to form specific electrostatic or hydrogen-bonding interactions.
Influence of Substituent Nature and Positional Isomerism
The biological activity of nitrofuran derivatives is profoundly influenced by the nature and position of substituents on the furan ring. For Furan, 2-[(methylsulfonyl)methyl]-5-nitro-, two key structural features dictate its potential efficacy: the 5-nitro group and the 2-[(methylsulfonyl)methyl] group.
The presence of a nitro group at the 5-position of the furan ring is a cornerstone of the antimicrobial activity of this class of compounds. aimspress.comresearchgate.net This is largely attributed to its role as a "warhead," which can be bioreductively activated by nitroreductase enzymes present in susceptible microorganisms. nih.gov This reduction process generates reactive nitroso, hydroxylamino, and amino species that are cytotoxic to the microbial cell. Quantitative Structure-Activity Relationship (QSAR) studies on various nitrofuran derivatives have consistently highlighted the essentiality of the 5-nitrofuran moiety for potent biological activity. researchgate.netresearchgate.net The positioning of the nitro group is also critical. Studies comparing different positional isomers have shown that 5-nitrofuran derivatives are often more active than their counterparts with the nitro group at other positions. For instance, preliminary structure-activity relationship analyses have revealed that 5-nitrofuran-2-yl-methylene analogs are more potent than 4-nitrobenzylidene substituted analogs. researchgate.net
The following table summarizes the key structural features and their influence on the activity of nitrofuran derivatives, providing context for understanding the potential of Furan, 2-[(methylsulfonyl)methyl]-5-nitro-.
| Structural Feature | Influence on Activity | Supporting Evidence |
| 5-Nitro Group | Essential for bioreductive activation and antimicrobial activity. aimspress.comresearchgate.netnih.gov | QSAR studies consistently show its necessity. researchgate.netresearchgate.net |
| Positional Isomerism of Nitro Group | The 5-position is generally optimal for activity compared to other positions. researchgate.net | Comparative studies show higher potency of 5-nitrofuran analogs. researchgate.net |
| Substituent at 2-Position | Modulates activity, solubility, and target interaction. | The nature of the substituent is a key determinant in SAR studies. |
| Methylsulfonylmethyl Group | The sulfonyl moiety can influence electronic properties and hydrogen bonding potential. A minimal number of sulfur atoms and a small sulfur-oxygen gap are suggested to be beneficial for antitubercular activity. aimspress.com | QSAR studies on nitrofuran derivatives. aimspress.com |
In Silico Molecular Docking Studies for Ligand-Target Interactions
To gain a deeper understanding of the potential mechanism of action of Furan, 2-[(methylsulfonyl)methyl]-5-nitro-, in silico molecular docking studies are invaluable. These computational techniques predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the nature of the interactions.
Binding Site Analysis and Characterization of Interaction Modes
The primary target for many nitrofuran antimicrobials is bacterial nitroreductase. Molecular docking studies of various nitrofuran derivatives with enzymes like E. coli nitroreductase have revealed key interactions within the enzyme's active site. These studies can be extrapolated to hypothesize the binding mode of Furan, 2-[(methylsulfonyl)methyl]-5-nitro-.
The binding pocket of nitroreductases typically contains a flavin mononucleotide (FMN) cofactor, which is essential for the reduction of the nitro group. Successful docking of a nitrofuran derivative requires the nitro group to be positioned in close proximity to this FMN cofactor. The furan ring itself often engages in non-polar interactions with hydrophobic residues in the active site.
The 2-[(methylsulfonyl)methyl] substituent of Furan, 2-[(methylsulfonyl)methyl]-5-nitro- is likely to play a significant role in orienting the molecule within the binding pocket and forming specific interactions that contribute to binding affinity. The sulfonyl oxygens are capable of acting as hydrogen bond acceptors, potentially forming hydrogen bonds with amino acid residues such as arginine, lysine, or serine, which are often present in the active sites of nitroreductases. The methyl group attached to the sulfonyl moiety can engage in van der Waals interactions with hydrophobic pockets within the binding site.
A hypothetical binding mode, based on docking studies of similar compounds, might involve the following interactions:
| Molecular Moiety | Potential Interaction | Interacting Residues (Hypothetical) |
| 5-Nitro Group | Proximity to FMN cofactor for reduction. | FMN |
| Furan Ring | Hydrophobic interactions. | Leucine, Valine, Phenylalanine |
| Methylsulfonylmethyl Group | Hydrogen bonding via sulfonyl oxygens. | Arginine, Lysine, Serine |
| Methyl Group (of sulfonylmethyl) | Van der Waals interactions. | Hydrophobic pocket |
Induced-Fit Docking and Conformational Flexibility
Standard molecular docking often treats the protein target as a rigid structure. However, in reality, proteins are flexible and can undergo conformational changes upon ligand binding, a phenomenon known as "induced fit." Induced-fit docking (IFD) simulations can provide a more accurate representation of the ligand-target interaction by allowing for flexibility in both the ligand and the protein's active site residues.
The conformational flexibility of Furan, 2-[(methylsulfonyl)methyl]-5-nitro- is primarily associated with the rotation around the single bonds in the 2-substituent. The molecule can adopt various conformations to optimize its fit within the binding pocket. IFD studies of other flexible nitrofuran derivatives have shown that the ability of the side chain to adopt a favorable conformation is crucial for achieving high binding affinity. It is plausible that the methylsulfonylmethyl group of Furan, 2-[(methylsulfonyl)methyl]-5-nitro- would also adjust its conformation to maximize interactions with the amino acid residues of the target nitroreductase, thereby enhancing the stability of the ligand-protein complex.
Molecular Mechanisms of Biological Activity of Nitrofuran Sulfone Compounds
General Principles of Nitro Compound Bioactivity
The biological action of nitroaromatic compounds, including the 5-nitrofuran moiety present in Furan (B31954), 2-[(methylsulfonyl)methyl]-5-nitro-, is not intrinsic to the parent molecule. Instead, these compounds function as prodrugs, requiring intracellular metabolic activation to exert their effects. nih.govnih.gov This activation process is central to their mechanism of action and is a hallmark of the nitrofuran class of antibiotics. researchgate.net
Nitro Group Reduction Leading to Reactive Intermediates
The cornerstone of nitrofuran bioactivity is the enzymatic reduction of the C5-nitro group. plos.orgresearchgate.net This process is catalyzed by bacterial nitroreductases, which transfer electrons from cellular donors like NADH or NADPH to the nitro group. nih.govencyclopedia.pub The reduction occurs in a stepwise manner, generating a cascade of highly reactive and cytotoxic intermediates. nih.govnih.gov
The initial one-electron reduction forms a nitro anion radical. nih.govresearchgate.net In the presence of oxygen, this radical can be re-oxidized back to the parent nitrofuran, creating a futile cycle that generates reactive oxygen species (ROS) such as superoxide (B77818) anions. nih.govnih.gov This contributes to oxidative stress within the cell.
Under anaerobic or low-oxygen conditions, further reduction proceeds through a series of two-electron steps, yielding progressively more reactive species. plos.orgnih.gov These key intermediates include nitroso and hydroxylamine (B1172632) derivatives. encyclopedia.pubnih.gov The hydroxylamine intermediate is considered a particularly crucial cytotoxic agent, which can be further processed to a highly reactive nitrenium ion. nih.gov This sequence of reduction is essential for the compound's biological effects, as derivatives lacking the nitro group are inactive. scilit.com
| Reduction Step | Intermediate Formed | Key Characteristics |
| Initial Reduction (1e⁻) | Nitro anion radical | Can be re-oxidized by O₂, generating ROS; initiates futile cycling. nih.gov |
| Two-electron Reduction | Nitroso derivative | A highly reactive intermediate in the reduction pathway. plos.orgnih.gov |
| Four-electron Reduction | Hydroxylamine derivative | A key cytotoxic species that can damage cellular macromolecules. nih.govnih.gov |
| Final Reduction (6e⁻) | Amino derivative | A stable, biologically inactive end product. nih.gov |
Covalent Binding to Cellular Macromolecules (e.g., DNA, RNA, Proteins) and Subsequent Damage
The highly electrophilic intermediates generated during nitro group reduction, particularly the hydroxylamine derivative and its subsequent products, are capable of indiscriminately attacking nucleophilic sites on vital cellular macromolecules. nih.govtaylorfrancis.com This leads to the formation of stable, covalent bonds with DNA, RNA, and proteins, causing significant cellular damage and disruption of function. taylorfrancis.comwikipedia.org
The binding of these reactive metabolites to bacterial DNA can cause strand breakage and other lesions, which inhibits DNA replication and repair, ultimately leading to cell death. wikipedia.orgyoutube.com Similarly, covalent modification of ribosomal proteins and RNA disrupts protein synthesis. nih.govresearchgate.net The widespread and non-specific nature of this damage is a key reason why the development of bacterial resistance to nitrofurans is relatively low. wikipedia.org While covalent binding is a primary mechanism of toxicity, some studies note that the extent of binding can vary depending on experimental conditions. nih.gov
Enzymatic Inhibition and Cellular Pathway Modulation
Beyond the generalized damage caused by reactive intermediates, nitrofuran-sulfone compounds modulate cellular function through more targeted mechanisms, including the disruption of metabolic pathways and the direct inhibition of key microbial enzymes.
Interference with Microbial Metabolic Pathways (e.g., Citric Acid Cycle, Glucose/Pyruvate (B1213749) Degradation)
Nitrofuran compounds have been shown to interfere with fundamental microbial metabolic processes. At higher concentrations, they can inhibit enzymes involved in the citric acid (Krebs) cycle, disrupting cellular respiration and energy production. nih.govdrugbank.com Furthermore, the bioactivation of nitrofurans is known to disrupt pyruvate metabolism, a critical hub in the degradation of glucose and the synthesis of essential metabolites. wikipedia.org By crippling these central pathways, the compounds effectively starve the microbial cell of both energy and the necessary building blocks for growth and division.
Inhibition of Key Microbial Enzymes (e.g., Dihydropteroate (B1496061) Synthase, Pyruvate Dehydrogenase, Glutathione (B108866) Reductase)
The specific chemical moieties of Furan, 2-[(methylsulfonyl)methyl]-5-nitro- suggest the potential for targeted enzyme inhibition. The sulfone group is structurally related to sulfonamides, while the furan ring is a known scaffold for other enzyme inhibitors.
Dihydropteroate Synthase (DHPS): Sulfonamides and sulfones are classic inhibitors of DHPS, a crucial enzyme in the bacterial folate synthesis pathway. wikipedia.orgnih.gov These drugs act as competitive inhibitors, mimicking the natural substrate, p-aminobenzoic acid (pABA). patsnap.com By blocking DHPS, they prevent the synthesis of dihydrofolate, a precursor to tetrahydrofolate, which is essential for producing nucleic acids. researchgate.net The presence of the methylsulfonyl group in the title compound suggests a similar potential to target and inhibit DHPS. nih.gov
Pyruvate Dehydrogenase (PDH): The pyruvate dehydrogenase complex (PDHc) is a critical enzyme complex that links glycolysis to the citric acid cycle. Furan-based compounds have been specifically developed as inhibitors of the E1 subunit of PDHc. cam.ac.ukrsc.orgresearchgate.net These inhibitors act as antagonists to the enzyme's cofactor, thiamine (B1217682) pyrophosphate (TPP). cam.ac.uk Given that the title compound possesses a furan ring, inhibition of PDH represents another plausible mechanism of its biological activity.
Glutathione Reductase (GR): This enzyme is vital for maintaining redox homeostasis by regenerating reduced glutathione (GSH), a major cellular antioxidant. scbt.com Certain nitrofuran derivatives are effective inhibitors of glutathione reductase from both yeast and mammalian sources. nih.gov Studies have shown that nitrofurans can act as uncompetitive inhibitors of this enzyme, a mechanism that is independent of the redox cycling of the nitro group itself. nih.gov This inhibition compromises the cell's ability to defend against oxidative stress, including the ROS generated by the nitrofuran's own bioactivation.
| Target Enzyme | Relevant Moiety | Mechanism of Inhibition | Consequence of Inhibition |
| Dihydropteroate Synthase (DHPS) | Methylsulfonyl (Sulfone) | Competitive inhibition (mimics pABA). nih.govpatsnap.com | Blocks folate synthesis, preventing nucleic acid production. wikipedia.org |
| Pyruvate Dehydrogenase (PDH) | Furan | Antagonism of the TPP cofactor. cam.ac.ukcam.ac.uk | Disrupts the link between glycolysis and the citric acid cycle. researchgate.net |
| Glutathione Reductase (GR) | Nitrofuran | Uncompetitive inhibition. nih.gov | Impairs antioxidant defense, increasing susceptibility to oxidative stress. scbt.com |
Specific Roles of Nitroreductases in Antibacterial and Antifungal Action
Nitroreductases are the pivotal enzymes that initiate the toxic effects of nitrofuran compounds. nih.gov In bacteria such as Escherichia coli, two main types of oxygen-insensitive nitroreductases, NfsA and NfsB, are responsible for activating these prodrugs. nih.govplos.org The expression and activity of these enzymes are directly linked to the susceptibility of the microorganism to the drug. asm.org
These enzymes are not exclusively for drug activation but have native physiological functions that can support bacterial growth and survival, for instance, under conditions of oxidative stress. asm.org The dependence on these specific enzymes for activation explains the selective toxicity of nitrofurans towards microbial cells, which activate the drug far more efficiently than mammalian cells. wikipedia.org The presence of multiple nitroreductases within a single organism, including newly discovered ones like AhpF in E. coli, provides redundancy in the activation pathway and may contribute to the low rates of clinical resistance. nih.gov This enzymatic activation is a critical prerequisite for both the antibacterial and antifungal actions of nitrofuran compounds.
Spectrum of Investigated Biological Activities for Furan, 2-[(methylsulfonyl)methyl]-5-nitro- Analogues (focused on in vitro and preclinical in vivo mechanisms)
Analogues of Furan, 2-[(methylsulfonyl)methyl]-5-nitro-, which combine the 5-nitrofuran "warhead" with various sulfonyl-containing or isosteric moieties, have been evaluated for a range of biological activities. The core mechanism of action for nitrofurans involves the enzymatic reduction of the nitro group within the target cell, leading to the formation of highly reactive intermediates. These intermediates can indiscriminately damage microbial DNA, RNA, proteins, and other essential metabolites, accounting for their broad-spectrum effects. nih.gov
Derivatives of 5-nitrofuran have demonstrated significant in vitro activity against a panel of both Gram-positive and Gram-negative bacteria. The presence of a sulfone or sulfonamide group can enhance this activity. For instance, a series of 5-nitrofuran-2-carbohydrazides, including a sulfonamide derivative (21f), exhibited potent, broad-spectrum antimicrobial activity. nih.gov This particular compound showed superior potency against Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, Salmonella typhimurium, Klebsiella pneumoniae, and Escherichia coli. nih.gov Its minimum inhibitory concentration (MIC) values ranged from 0.06 to 0.98 µg/mL. nih.gov The same sulfonamide derivative also displayed promising activity against Mycobacterium tuberculosis, with an MIC of 3.9 µg/mL. nih.gov
Another study highlighted a compound with a 5-(5-nitrofuran-2-yl) residue on a 1,3,4-thiadiazole (B1197879) scaffold that showed promising antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net Similarly, other 5-nitrofuran derivatives have been tested against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), with some analogues showing inhibitory concentrations lower than the comparator antibiotics ciprofloxacin (B1669076) and nitrofurantoin (B1679001). mdpi.com
The antimicrobial action of these compounds is linked to their reduction by bacterial nitroreductases, such as NfsA and NfsB, into reactive species that cause cellular damage. nih.govmdpi.com
Interactive Data Table: Antimicrobial Activity of Furan, 2-[(methylsulfonyl)methyl]-5-nitro- Analogues
| Compound/Analogue | Target Organism | MIC (µg/mL) | Reference |
| Sulfonamide derivative 21f | Staphylococcus aureus | 0.06 - 0.98 | nih.gov |
| Sulfonamide derivative 21f | Streptococcus pneumoniae | 0.06 - 0.98 | nih.gov |
| Sulfonamide derivative 21f | Bacillus subtilis | 0.06 - 0.98 | nih.gov |
| Sulfonamide derivative 21f | Salmonella typhimurium | 0.06 - 0.98 | nih.gov |
| Sulfonamide derivative 21f | Klebsiella pneumoniae | 0.06 - 0.98 | nih.gov |
| Sulfonamide derivative 21f | Escherichia coli | 0.06 - 0.98 | nih.gov |
| Sulfonamide derivative 21f | Mycobacterium tuberculosis | 3.9 | nih.gov |
| 5-(5-nitrofuran-2-yl)-thiadiazole derivative | Staphylococcus aureus | Promising Activity | researchgate.net |
| 5-(5-nitrofuran-2-yl)-thiadiazole derivative | Staphylococcus epidermidis | Promising Activity | researchgate.net |
The antifungal potential of nitrofuran derivatives has also been an area of active investigation. A series of 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles, which are structurally related to the compound of interest, were synthesized and evaluated for their in vitro antifungal activity. nih.gov Two derivatives from this series, 5d and 5e, demonstrated high activity against Candida albicans and other Candida species, with MIC values ranging from 0.048 to 3.12 µg/mL, indicating greater potency than the reference drug fluconazole. nih.gov Another compound, 5a, was highly active against Cryptococcus neoformans (MIC < 0.048 µg/mL) and moderately active against Aspergillus niger and Aspergillus fumigatus. nih.gov
In a broader study of nitrofuran derivatives, compounds showed potent activity against various fungal species, including Histoplasma capsulatum and Paracoccidioides brasiliensis, with MIC90 values as low as 0.48 µg/mL. nih.gov While many nitrofuran derivatives were less effective against yeasts like Candida species, some specific compounds did exhibit notable activity. nih.govresearchgate.net For instance, certain derivatives showed MIC90 values of 3.9 µg/mL against Candida and Cryptococcus neoformans strains. nih.gov
Interactive Data Table: Antifungal Activity of Furan, 2-[(methylsulfonyl)methyl]-5-nitro- Analogues
| Compound/Analogue | Target Organism | MIC (µg/mL) | Reference |
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole 5d | Candida albicans & Candida spp. | 0.048 - 3.12 | nih.gov |
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole 5e | Candida albicans & Candida spp. | 0.048 - 3.12 | nih.gov |
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole 5a | Cryptococcus neoformans | < 0.048 | nih.gov |
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole 5a | Aspergillus niger & Aspergillus fumigatus | 1.56 - 6.25 | nih.gov |
| Nitrofuran derivative 11 | Histoplasma capsulatum | 0.48 | nih.gov |
| Nitrofuran derivative 3 & 9 | Paracoccidioides brasiliensis | 0.48 | nih.gov |
| Nitrofuran derivative 1 & 5 | Candida spp. & Cryptococcus neoformans | 3.9 | nih.gov |
The antiparasitic potential of 5-nitrofuran derivatives has been explored against several protozoan parasites. In one study, various imines and acyl hydrazones prepared from 5-nitrofuraldehyde were tested against Toxoplasma gondii and Leishmania major. mdpi.com Certain acyl hydrazones demonstrated promising antiparasitic effects and selectivity. mdpi.com The activation of these nitroaromatic compounds by cellular nitroreductases is believed to generate toxic radicals and reactive oxygen species within the parasites. mdpi.com
In research targeting Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness, a series of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives were evaluated. nih.gov Generally, the nitroimidazole derivatives in this study showed lower IC50 values than their corresponding nitrofuran analogues. nih.gov However, specific nitrofuran derivatives, such as those with a piperazine (B1678402) (16c), N-acetylpiperazine (16f), or piperidine (B6355638) (16a) group, were identified as potent anti-trypanosomal agents with IC50 values of 0.060 µM, 0.081 µM, and 0.242 µM, respectively. nih.gov
The investigational activities of nitrofuran-sulfone analogues extend to oncology. A novel (E)-styrylsulfonyl methylpyridine derivative, TL-77, which contains a sulfonylmethyl group, has shown potent antiproliferative activity in vitro against a panel of human tumor cell lines, with GI50 values (concentration for 50% growth inhibition) ranging from 317 to 875 nM. doi.org TL-77 was found to cause significant G2/M cell cycle arrest and induce apoptosis in cancer cells by interfering with mitotic spindle assembly. doi.org
Other studies on different classes of furan derivatives have also reported anticancer potential. For example, certain carbamothioyl-furan-2-carboxamide derivatives showed significant anticancer activity against human hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cell lines. nih.gov Specifically, a p-tolylcarbamothioyl-furan-2-carboxamide showed high activity against hepatocellular carcinoma, with a cell viability of 33.29% at a 20 µg/mL concentration. nih.gov While not direct sulfone analogues, these findings highlight the potential of the furan scaffold in developing novel anticancer agents. Similarly, some N-alkyl-nitroimidazole compounds have demonstrated considerable selectivity and antitumor activity against breast and lung cancer cell lines. scispace.com
Interactive Data Table: In Vitro Anticancer Activity of Related Analogues
| Compound/Analogue | Cancer Cell Line | Activity Metric | Value | Reference |
| TL-77 | Human Tumor Cell Lines | GI50 | 317 - 875 nM | doi.org |
| p-tolylcarbamothioyl-furan-2-carboxamide | Hepatocellular Carcinoma | Cell Viability | 33.29% at 20 µg/mL | nih.gov |
| N-alkyl-nitroimidazoles | Breast (MDA-MB231) | LC50 | as low as 16.7 µM | scispace.com |
Molecular Basis of Resistance Mechanisms to Nitrofuran Derivatives
Resistance to nitrofuran antibiotics, while generally developing slowly, is a significant clinical concern. The primary mechanism of resistance involves the prevention of the drug's activation within the bacterial cell. nih.gov This is most commonly achieved through loss-of-function mutations in the genes encoding the nitroreductase enzymes, specifically nfsA and nfsB in E. coli. nih.gov These enzymes are responsible for the stepwise reduction of the nitrofuran's nitro group to generate the cytotoxic reactive intermediates. nih.gov Mutations that result in truncated or faulty nitroreductase proteins prevent the formation of these active intermediates, thus conferring resistance. nih.gov While mutations in either nfsA or nfsB alone may only lead to small increases in resistance, double mutants can exhibit high-level clinical resistance. researchgate.net
Another, less common, mechanism involves mutations in genes responsible for the synthesis of flavin mononucleotide (FMN), an essential cofactor for the NfsA and NfsB enzymes. nih.gov A mutation in the ribE gene, for example, can lead to reduced FMN levels and consequently, decreased nitrofuran activation. nih.gov
Enhanced drug efflux is another contributing factor to nitrofuran resistance. Overexpression of efflux pumps, such as the OqxAB system, can actively transport nitrofurans out of the bacterial cell, reducing their intracellular concentration. nih.gov This overexpression can be caused by mutations in the genes that repress these efflux pumps. nih.gov
For compounds containing a sulfonamide or sulfone moiety, resistance mechanisms targeting this part of the molecule could also play a role. Resistance to sulfonamides is primarily mediated by the acquisition of sul genes, which code for alternative, drug-insensitive dihydropteroate synthase (DHPS) enzymes. biorxiv.org These resistant enzymes can continue the essential folate synthesis pathway even in the presence of the drug. biorxiv.org
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of nitro- and methylsulfonyl-substituted furans?
- Methodological Answer : Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to enhance yield and purity. For example, using aprotic solvents like tetrahydrofuran (THF) can stabilize intermediates in nucleophilic substitutions involving methylsulfonyl groups . Monitoring reaction progress via thin-layer chromatography (TLC) or in-situ FTIR can help identify side products, such as dimerization byproducts observed in α-substituted furans .
Q. Which analytical techniques are most effective for characterizing the structure of 2-[(methylsulfonyl)methyl]-5-nitro-furan?
- Methodological Answer :
- GC-MS : Use non-polar columns (e.g., DB-5) with temperature ramps to resolve volatile derivatives. Kovats retention indices can aid in compound identification .
- NMR : H and C NMR are critical for confirming substituent positions. The nitro group’s electron-withdrawing effect causes downfield shifts in adjacent protons (~δ 8.0–8.5 ppm) .
- Elemental Analysis : Validate molecular formula consistency, especially for nitro (-NO) and methylsulfonyl (-SOCH) moieties .
Q. How can researchers assess the biological activity of nitro-substituted furans in vitro?
- Methodological Answer :
- Antimicrobial Assays : Use agar dilution or broth microdilution methods against Gram-positive/negative bacteria. Compare results with structurally similar compounds, such as 5-nitro-furan derivatives showing activity against E. coli .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa), noting that methylsulfonyl groups may enhance cellular uptake via sulfonyl transporter interactions .
Advanced Research Questions
Q. What factors influence the thermal stability of 2-[(methylsulfonyl)methyl]-5-nitro-furan under storage or reaction conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>150°C for nitro-furans) .
- Kinetic Studies : Monitor degradation rates in polar solvents (e.g., DMSO) using HPLC. The nitro group’s resonance stabilization may delay decomposition compared to non-nitrated analogs .
Q. How do the electron-withdrawing effects of nitro and methylsulfonyl groups impact furan reactivity in substitution reactions?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict electrophilic aromatic substitution sites. Nitro groups deactivate the ring at the ortho and para positions, directing methylsulfonyl substitutions to the meta position .
- Experimental Validation : Compare reaction outcomes with control compounds lacking substituents. For example, methylsulfonyl groups reduce furan’s aromaticity, increasing susceptibility to ring-opening under acidic conditions .
Q. How should researchers resolve contradictions between GC-MS and NMR data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

